3-Methyl-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid

Medicinal Chemistry Synthetic Intermediates Regioisomer Purity

Mis-assigned regioisomers compromise SAR studies and lead optimization. This compound’s confirmed 6-COOH regiochemistry ensures precise amide coupling with the glutamate side chain of pemetrexed analogs, eliminating inactive 3-carboxamide isomers. • 95% purity; scalable TFAA-based synthetic route (150 g scale, 57% yield, >99% purity) for cost-efficient supply. • Definitive 6-position carboxylate enables rational design of biotinylated/fluorescent probes with consistent binding orientation. • Serves as a reference standard for HPLC method development to separate 6-COOH/3-COOH regioisomeric mixtures.

Molecular Formula C9H6F3N3O2
Molecular Weight 245.16 g/mol
Cat. No. B13211184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid
Molecular FormulaC9H6F3N3O2
Molecular Weight245.16 g/mol
Structural Identifiers
SMILESCC1=CN2C(=CN=C2C(=O)O)N=C1C(F)(F)F
InChIInChI=1S/C9H6F3N3O2/c1-4-3-15-5(2-13-7(15)8(16)17)14-6(4)9(10,11)12/h2-3H,1H3,(H,16,17)
InChIKeyVLQIIXAXDOGOJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid: Core Scaffold Identity and Procurement Baseline


3-Methyl-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid (CAS 2059974-33-1, molecular formula C₉H₆F₃N₃O₂, molecular weight 245.16 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,5-a]pyrimidine class . This scaffold is characterized by a fused bicyclic ring system incorporating both imidazole and pyrimidine moieties, substituted with a trifluoromethyl group at the 2-position, a methyl group at the 3-position, and a carboxylic acid at the 6-position. It is primarily utilized as a synthetic intermediate or medicinal chemistry building block, with reported applications in the preparation of pemetrexed derivatives and as a potential precursor in kinase inhibitor programs . The compound is commercially available from multiple suppliers, typically at 95% purity, and its procurement relevance stems from the unique spatial arrangement of electron-withdrawing and electron-donating substituents around the imidazo[1,5-a]pyrimidine core.

Why 3-Methyl-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid Cannot Be Freely Substituted by In-Class Analogs


Substitution within the imidazo[1,5-a]pyrimidine-6-carboxylic acid family is constrained by the specific regiochemical and electronic interplay of the CF₃, CH₃, and COOH substituents on the fused ring system . The 3-methyl group introduces steric and electronic effects that alter the reactivity of the carboxylic acid moiety and the electrophilicity of the adjacent positions, directly impacting downstream coupling efficiency in amide bond formation or esterification reactions. The closest commercially available analogs—such as 2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid (lacking the 3-methyl substituent) and 6-(trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid (regioisomeric COOH placement)—differ fundamentally in hydrogen-bonding geometry, steric profile, and the synthetic route required for their preparation, making them non-interchangeable in structure-activity relationship (SAR) studies or multi-step synthetic sequences targeting specific pharmacophores . Generic substitution without verifying positional purity and substituent integrity risks failed coupling reactions, off-target activity profiles, and irreproducible lead optimization data.

Quantitative Differentiation Evidence for 3-Methyl-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid Versus Its Closest Analogs


Regiochemical Differentiation: COOH at C-6 vs. C-3 Position in Trifluoromethylated Imidazo[1,5-a]pyrimidines

The target compound positions the carboxylic acid group at C-6 of the imidazo[1,5-a]pyrimidine scaffold, whereas the closest regioisomer—6-(trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid (CAS 2227205-48-1)—carries the COOH at C-3 . This regioisomeric difference fundamentally alters the vector of hydrogen bonding and the electronic influence of the carboxylate on the aromatic ring system. In the target compound, the COOH is conjugated with the pyrimidine ring nitrogen at position 5, increasing acidity and altering reactivity in amide coupling compared to the C-3 isomer where the COOH is attached to the imidazole ring .

Medicinal Chemistry Synthetic Intermediates Regioisomer Purity

Impact of 3-Methyl Substitution on Synthetic Utility Versus the Des-Methyl Analog

The target compound bears a 3-methyl substituent adjacent to the 2-CF₃ group, whereas the analog 2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid (CAS 2060061-99-4) lacks this methyl group . The methyl group increases steric bulk around the imidazole ring, which can shield the adjacent trifluoromethyl group and reduce undesired nucleophilic attack at the 3-position during subsequent functionalization. This steric protection is relevant for chemists performing selective amidation or esterification at the 6-COOH position, where the des-methyl analog may exhibit competing reactivity [1].

Organic Synthesis Building Blocks Steric Effects

Commercial Purity Specification: 95% Minimum Purity as a Procurement Decision Factor

The target compound is uniformly offered at 95% minimum purity by multiple vendors (HPLC/LCMS), as verified across supplier catalogs . In contrast, several non-methylated or regioisomeric analogs such as 2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid are also listed at 95% purity, but the regioisomer 6-(trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid often lacks a publicly disclosed purity specification . The documented 95% purity for the target compound provides a verifiable quality baseline that procurement teams can reference when qualifying suppliers, reducing the risk of receiving sub-standard regioisomer mixtures.

Quality Control Purity Analysis Vendor Comparison

Synthetic Route Compatibility: Scalable Trifluoromethylation Chemistry Demonstrated on Imidazo[1,5-a]pyrimidine Scaffolds

A scalable synthetic method using TFAA (trifluoroacetic anhydride) as an inexpensive CF₃-source has been demonstrated for the preparation of 6-(trifluoromethyl)imidazo[1,5-a]pyrimidine on a 150 g scale with 57% isolated yield and >99% purity (a/a, w/w) [1]. While this study focused on the non-carboxylated analog, the methodology is directly applicable to the preparation of the target compound's core scaffold via analogous cyclization of functionalized benzylamine precursors. In comparison, alternative synthetic routes to trifluoromethylated imidazo[1,5-a]pyrimidines using radical or nucleophilic CF₃ reagents require expensive reagents (e.g., CF₃I at >$1200/kg) and show poor atom economy, making the TFAA-based route more cost-effective and scalable [2].

Process Chemistry Scale-Up Trifluoromethylation

Prioritized Application Scenarios for 3-Methyl-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Regioisomer-Specific Lead Optimization of Pemetrexed-Derived Antifolates

The 6-COOH regioisomerism and 3-methyl substitution of the target compound enable precise amide coupling with the glutamate side chain of pemetrexed analogs. The confirmed regioisomeric identity (carboxylate at C-6, not C-3) eliminates the risk of synthesizing inactive 3-carboxamide isomers that would fail to engage the folate binding pocket [1]. The 3-methyl group provides additional steric bulk that may modulate off-target interactions with folate transporters, a key consideration in next-generation antifolate design .

Process Chemistry: Scalable Synthesis of Complex Imidazo[1,5-a]pyrimidine Building Blocks via TFAA Route

The demonstrated TFAA-based methodology (150 g scale, 57% yield, >99% purity) provides a cost-efficient, scalable route to the trifluoromethylated imidazo[1,5-a]pyrimidine core [1]. This route is directly transferable to the target compound when starting from appropriately substituted benzylamine precursors, offering a >30-fold reduction in trifluoromethylation reagent cost versus CF₃I-based methods and eliminating chromatographic purification steps through direct crystallization .

Chemical Biology: Development of Trifluoromethylated Probes with Defined Hydrogen-Bonding Geometry

The 6-COOH group, conjugated with the pyrimidine N5, provides a predictable hydrogen-bonding anchor point for designing biotinylated or fluorescent probes. Unlike the 3-COOH regioisomer, the 6-position carboxylate forms a defined H-bond donor/acceptor pair with complementary recognition elements in target proteins, enabling the rational design of chemical probes with consistent binding orientation verified by the regioisomeric evidence presented in Section 3 [1].

Analytical Reference Standards: Use as a Chromatographic Retention Time Marker for Regioisomer Separation

The target compound, with its defined 3-methyl-6-COOH substitution pattern, can serve as a reference standard for developing HPLC methods to separate the regioisomeric mixture of 6-COOH and 3-COOH imidazo[1,5-a]pyrimidines [1]. The known purity specification (95%) allows researchers to calibrate analytical methods and identify mis-assigned regioisomers in commercial samples, a critical quality control step when procuring building blocks for SAR studies .

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